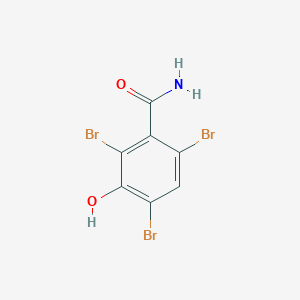![molecular formula C16H19NO2 B262553 2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
2-{[2-(Benzyloxy)benzyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Benzyloxy)benzyl]amino}ethanol, also known as BOBE, is a chemical compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. BOBE is a derivative of benzyl alcohol and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Benzyloxy)benzyl]amino}ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-{[2-(Benzyloxy)benzyl]amino}ethanol has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. It has also been shown to inhibit the activation of NF-κB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects
2-{[2-(Benzyloxy)benzyl]amino}ethanol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. 2-{[2-(Benzyloxy)benzyl]amino}ethanol has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[2-(Benzyloxy)benzyl]amino}ethanol in lab experiments is its high purity and yield. It is also relatively easy to synthesize compared to other chemical compounds. However, one limitation is the lack of knowledge regarding its toxicity and potential side effects. Further research is needed to determine the safety of 2-{[2-(Benzyloxy)benzyl]amino}ethanol for use in humans.
Direcciones Futuras
For research on 2-{[2-(Benzyloxy)benzyl]amino}ethanol include its potential as a chemotherapeutic agent, treatment for neurodegenerative diseases, and anti-inflammatory agent.
Métodos De Síntesis
The synthesis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol involves the reaction of benzyl alcohol with 2-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium borohydride to reduce the imine group to an amine, yielding 2-{[2-(Benzyloxy)benzyl]amino}ethanol. This method has been reported to have a high yield and purity of 2-{[2-(Benzyloxy)benzyl]amino}ethanol.
Aplicaciones Científicas De Investigación
2-{[2-(Benzyloxy)benzyl]amino}ethanol has been studied for its potential as a therapeutic agent in various scientific research applications. It has shown promise in treating cancer, neurodegenerative diseases, and inflammation. 2-{[2-(Benzyloxy)benzyl]amino}ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. It has also been shown to protect against neurodegeneration and reduce inflammation in animal models.
Propiedades
Nombre del producto |
2-{[2-(Benzyloxy)benzyl]amino}ethanol |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-[(2-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H19NO2/c18-11-10-17-12-15-8-4-5-9-16(15)19-13-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2 |
Clave InChI |
HMKOTLMFUXHSEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)


![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)